1-Benzoyl-4-bromopiperidine

Description

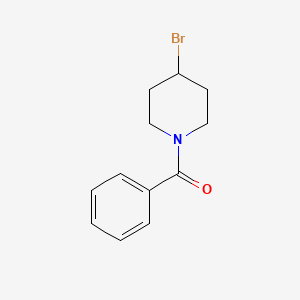

1-Benzoyl-4-bromopiperidine is a substituted piperidine derivative featuring a benzoyl group (C₆H₅CO-) at the 1-position and a bromine atom at the 4-position of the piperidine ring. The molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where bromine’s leaving-group capability enables further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

(4-bromopiperidin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C12H14BrNO/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

IBWOBPCKANNSAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1Br)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Benzoyl-4-bromopiperidine with structurally related piperidine derivatives, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Benzoyl vs. Benzyl : The benzoyl group (electron-withdrawing) in this compound reduces the basicity of the piperidine nitrogen compared to benzyl analogs (e.g., 1-Benzyl-4-chloropiperidine), which may slow nucleophilic substitution at the 4-position .

- Halogen Differences : Bromine (in this compound) is a better leaving group than chlorine (in 1-Benzyl-4-chloropiperidine), making bromo derivatives more reactive in cross-coupling reactions .

Functional Group Diversity :

- Aldehydes/Ketones : Compounds like 1-Benzyl-4-piperidinecarboxaldehyde and 1-Benzylpiperidin-4-one hydrochloride are tailored for condensation or amination reactions, whereas this compound’s bromine prioritizes substitution or elimination pathways .

Toxicity and Safety: Limited toxicological data exist for many piperidine derivatives. For example, Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological studies, emphasizing the need for caution during handling .

Applications :

- Bromine-containing derivatives (e.g., this compound, Benzyl 4-(bromomethyl)piperidine-1-carboxylate) are critical intermediates in drug discovery, enabling Suzuki-Miyaura couplings or alkylation steps .

- Chloro derivatives (e.g., 1-Benzyl-4-chloropiperidine) are often utilized in fragment-based drug design due to their balance of reactivity and stability .

Notes

Data Limitations : Direct references to this compound are absent in the provided evidence; comparisons are extrapolated from structurally similar compounds.

Safety Considerations: Piperidine derivatives with unstudied toxicological profiles (e.g., Benzyl 4-aminopiperidine-1-carboxylate) require rigorous safety protocols .

Synthetic Versatility : The 4-bromo substituent’s utility in cross-coupling reactions positions this compound as a high-value intermediate for tailored molecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.